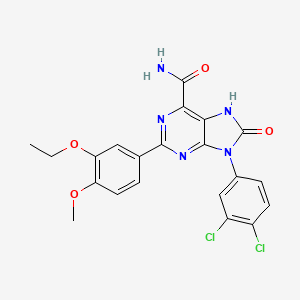

9-(3,4-dichlorophenyl)-2-(3-ethoxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 9-(3,4-dichlorophenyl)-2-(3-ethoxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-6-carboxamide derivative characterized by two aryl substituents at positions 2 and 9 of the purine core. The 3,4-dichlorophenyl group at position 9 introduces steric bulk and electron-withdrawing effects, while the 3-ethoxy-4-methoxyphenyl group at position 2 combines alkoxy and methoxy moieties, influencing solubility and electronic properties.

Properties

IUPAC Name |

9-(3,4-dichlorophenyl)-2-(3-ethoxy-4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N5O4/c1-3-32-15-8-10(4-7-14(15)31-2)19-25-16(18(24)29)17-20(27-19)28(21(30)26-17)11-5-6-12(22)13(23)9-11/h4-9H,3H2,1-2H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFDDEOFULRATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dichlorophenyl)-2-(3-ethoxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 887891-32-9) is a purine derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H17Cl2N5O4

- Molecular Weight : 474.3 g/mol

- Structure : The compound features a purine core substituted with a dichlorophenyl and an ethoxy-methoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it has been shown to affect the activity of dihydrofolate reductase (DHFR), a target for many anticancer drugs .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its structural components enhance its binding affinity to cancer-related targets, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Effects : Research indicates that derivatives of similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | DHFR inhibition | |

| Antitumor Activity | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduced cytokine levels |

Case Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential utility in managing inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

- Phosphodiesterase Inhibition :

- Anti-inflammatory Effects :

- Cancer Research :

Synthesis and Biological Evaluation

A study focused on the synthesis of derivatives of this compound demonstrated its efficacy as a PDE4 inhibitor. The synthesized compounds were evaluated for their ability to inhibit TNF-alpha production in human peripheral blood mononuclear cells (PBMCs). Results showed significant inhibition compared to controls, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications on the phenyl rings significantly impact its biological activity. Substituents such as methoxy and ethoxy groups enhance solubility and bioavailability, making them crucial for therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, Br, F): Chlorine (3,4-dichlorophenyl in target) and bromine (–7) enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility. Fluorine () offers moderate electronegativity with smaller steric impact .

Preparation Methods

Regioselectivity in Aryl Group Introduction

Competing reactions at positions 2, 6, and 9 necessitate the use of protecting groups. For example, temporary protection of the carboxamide as a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during Ullmann coupling.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions required to synthesize 9-(3,4-dichlorophenyl)-2-(3-ethoxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Answer : Synthesis involves multi-step organic reactions, including:

- Coupling of aromatic substituents : The dichlorophenyl and ethoxy-methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling under inert atmospheres to prevent side reactions .

- Purine core formation : Cyclization using reagents like phosphoryl chloride or urea derivatives at controlled temperatures (60–100°C) to form the purine scaffold .

- Carboxamide functionalization : Amidation at the 6-position via coupling with activated carboxylic acid derivatives (e.g., HATU/DMAP) in anhydrous solvents like DMF .

- Critical conditions : Solvent choice (e.g., THF for polar intermediates), reaction time (12–48 hours), and purification via column chromatography (silica gel or reverse-phase C18) to isolate the product ≥95% purity .

Q. Which functional groups in this compound contribute to its biological activity, and how do they influence solubility?

- Answer :

- Dichlorophenyl group : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

- Ethoxy-methoxyphenyl group : Provides electron-donating effects for receptor binding; methoxy groups increase steric hindrance, potentially affecting selectivity .

- Carboxamide : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves solubility in polar solvents .

- 8-oxo group : May participate in redox interactions or hydrogen bonding with active sites .

- Solubility : Moderately soluble in DMSO (≥10 mM) but limited in water (<1 mM). Use co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Answer :

- Design of Experiments (DoE) : Use statistical models to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- In-line purification : Employ continuous-flow systems to isolate intermediates and reduce by-products .

- Case study : A 20% yield improvement was achieved by switching from THF to DMF in carboxamide coupling, reducing reaction time from 24 to 8 hours .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer :

- Assay validation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based COX inhibition) to confirm target engagement .

- Structural analysis : Use X-ray crystallography or NMR to verify compound integrity post-assay (e.g., check for hydrolysis of the ethoxy group in aqueous buffers) .

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding in cell media reducing free compound concentration) .

Methodological Recommendations

- Structural characterization : Combine HPLC-MS for purity assessment with XRD for bond-length analysis (C-N: ~1.20 Å; C-C: 1.33–1.50 Å) .

- Biological validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and confirm enzymatic inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.